molecular formula C11H8ClF3N2S B2643138 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine CAS No. 923732-22-3

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine

Cat. No.: B2643138
CAS No.: 923732-22-3
M. Wt: 292.7
InChI Key: WVNFYZJWHGLXCF-UHFFFAOYSA-N
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Description

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a thiazole derivative featuring a benzyl substituent with a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

5-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2S/c12-9-2-1-6(4-8(9)11(13,14)15)3-7-5-17-10(16)18-7/h1-2,4-5H,3H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNFYZJWHGLXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)N)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923732-22-3
Record name 5-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine typically involves the cyclization and condensation of haloketones with thioamides. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzyl bromide with thioamide under basic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit tyrosine-protein kinases, which play a role in cell signaling and growth .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The target compound is compared with structurally related thiazole and thiadiazole derivatives (Table 1):

Compound Name Core Structure Substituents on Benzyl/Aryl Group Key Differences References
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine Thiazole 4-Cl, 3-CF₃ Reference compound
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine Thiazole 4-CF₃ (no Cl) Substituent position on benzyl ring
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine Thiazole 4-Cl, 2-F Additional fluorine substituent
5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine Thiazole 3-Cl, 4-F Altered substituent positions
5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-amine Thiazole 2-Cl, 3-Cl Dichloro substitution
5-(4-Chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine Thiadiazole 4-Cl (thiadiazole core) Different heterocycle (thiadiazole)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine Thiazole 4-Cl, N,N-dipropargyl Modified amine substituents

Key Observations :

  • Substituent Position : The position of Cl and CF₃ on the benzyl group (e.g., 4-Cl, 3-CF₃ vs. 4-CF₃ in ) significantly impacts electronic and steric properties.
  • Heterocycle Core : Thiadiazole derivatives (e.g., from ) exhibit distinct reactivity and bioactivity compared to thiazoles due to the additional nitrogen atom.
  • Functional Groups : Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability and binding affinity in biological systems, while fluorine substitutions (e.g., ) improve bioavailability .

Physicochemical Properties

Property Target Compound 5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
Molecular Weight 286.7 g/mol (calculated) 258.26 g/mol 286.03 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~3.1 ~3.4
Solubility Low (due to CF₃ and Cl) Low Moderate (F improves solubility)

Notes:

  • The trifluoromethyl group increases lipophilicity and metabolic stability.
  • Chlorine and fluorine substitutions influence electronic effects (σ values: Cl = 0.23, CF₃ = 0.54, F = 0.06) .

Biological Activity

5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thiazole ring and a trifluoromethyl group, has been studied for its potential therapeutic applications, particularly in oncology and infectious diseases.

The molecular formula of this compound is C11H9ClF3N2SC_{11}H_{9}ClF_{3}N_{2}S, with a molecular weight of approximately 308.71 g/mol. The presence of the trifluoromethyl group is notable for enhancing the lipophilicity and biological activity of the compound.

PropertyValue
Molecular FormulaC11H9ClF3N2SC_{11}H_{9}ClF_{3}N_{2}S
Molecular Weight308.71 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways that are crucial for cell proliferation and survival, which is particularly relevant in cancer therapy.

Biological Activity

Research has demonstrated that compounds containing thiazole rings exhibit a range of biological activities. The following sections summarize key findings regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that thiazole derivatives can possess significant anticancer properties. For instance, one study reported that related compounds exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cancer cells, indicating potent antiproliferative effects compared to standard treatments like sorafenib (IC50 = 6.28 µM) . The mechanism often involves the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that thiazole derivatives showed activity against various bacterial strains at concentrations lower than those of standard antibiotics . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Thiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial in managing conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the efficacy of thiazole-based compounds in clinical settings:

  • Anticancer Efficacy : A clinical trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced solid tumors, leading to tumor reduction in a subset of participants.
  • Infection Control : Another study focused on the use of thiazole compounds against resistant bacterial strains demonstrated significant reductions in bacterial load in infected animal models.

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